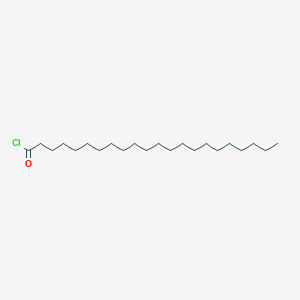

Behenoyl chloride

Description

The exact mass of the compound Docosanoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

docosanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHQYNCAWSGBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399367 | |

| Record name | Docosanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21132-76-3 | |

| Record name | Docosanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21132-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Behenoyl Chloride for Researchers and Scientists

For Immediate Release

This technical guide provides comprehensive information on behenoyl chloride (CAS No. 21132-76-3), a long-chain acyl chloride of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, synthesis, and reactivity, presented in a format conducive to laboratory and research applications.

Core Chemical and Physical Properties

This compound, also known as docosanoyl chloride, is the acyl chloride derivative of behenic acid. Its long 22-carbon chain imparts distinct physical properties, such as high lipophilicity, which are leveraged in the synthesis of specialized surfactants, lubricants, and pharmaceutical intermediates.

Data Presentation: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 21132-76-3 | [1] |

| Molecular Formula | C₂₂H₄₃ClO | [1][2] |

| Molecular Weight | 359.03 g/mol | [1] |

| Boiling Point (Predicted) | 390.1 ± 5.0 °C | [2] |

| Density (Predicted) | 0.897 ± 0.06 g/cm³ | [2] |

| Synonyms | Docosanoyl chloride, Behenic acid chloride | [2][3] |

| Storage Temperature | -20°C | [2] |

| Sensitivity | Moisture sensitive | [2] |

Synthesis of this compound

The synthesis of long-chain acyl chlorides like this compound is typically achieved by reacting the corresponding carboxylic acid with a chlorinating agent. A common and effective method involves the use of agents such as thionyl chloride, oxalyl chloride, or phosgene.[4]

Experimental Protocol: Synthesis from Behenic Acid

The following protocol is adapted from a patented method for the preparation of acyl chlorides, providing a clear and reproducible procedure for laboratory synthesis.

Objective: To synthesize this compound from technical grade behenic acid.

Materials:

-

Technical grade behenic acid

-

Activated diethylformamide (catalyst)

-

Gaseous phosgene

-

Thermostated 5 L reactor with stirrer and gas inlet

Procedure:

-

Reactor Setup: A 5 L reactor is thermostated to 73°C.

-

Charging the Reactor: 2,028 g (6 moles) of technical grade behenic acid are added to the reactor. Subsequently, 223 g (approximately 1.2 moles) of activated diethylformamide are introduced.

-

Phosgene Addition: With thorough stirring, 596 g (6.0 moles) of gaseous phosgene are passed uniformly into the mixture over a period of 2.75 hours.

-

Temperature Control: The internal temperature of the reactor is maintained between 76°C and 80°C during the addition of phosgene.

-

Phase Separation: After the reaction is complete, the mixture is allowed to stand for 1.5 hours, resulting in the separation of two phases. The lower catalyst phase (activated diethylformamide) is separated off.

-

Product Isolation: The upper phase contains the this compound product.

Expected Yield and Purity:

-

Yield: Approximately 99.2% based on the technical grade behenic acid used.

-

Purity: Approximately 94% as determined by IR spectroscopy.

Visualization of Synthesis Workflow

Chemical Reactivity and Applications

As a typical acyl chloride, this compound is a reactive compound that serves as a precursor for a variety of derivatives.[4] Its reactivity is centered on the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.

Key Reactions:

-

Hydrolysis: Reacts with water to form behenic acid and hydrochloric acid. This necessitates handling under anhydrous conditions.

-

Esterification: Reacts with alcohols to yield behenate esters, which have applications as emollients and surfactants.

-

Amidation: Reacts with primary and secondary amines to form behenamides. These amides are used in various industrial applications, including as slip agents for polymers.

Due to its long alkyl chain, this compound is particularly useful for introducing high molecular weight, lipophilic moieties into molecules. This property is valuable in the synthesis of specialized polymers, coatings, and in the formulation of drug delivery systems where lipophilicity is a key factor. It is considered a biochemical reagent for life science research.[2]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory setting.

-

Hazards: It is lachrymatory and can cause severe skin burns and eye damage.[2]

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

-

Storage: Store in a tightly sealed container under an inert atmosphere at -20°C to prevent degradation from moisture.[2]

This guide serves as a foundational resource for professionals working with this compound. For further details on specific applications or analytical procedures, consulting peer-reviewed literature and safety data sheets is recommended.

References

An In-depth Technical Guide to the Synthesis and Characterization of Docosanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosanoyl chloride, also known as behenoyl chloride, is a long-chain fatty acyl chloride derived from docosanoic acid.[1][2] Its reactive nature makes it a crucial intermediate in the synthesis of various biologically active molecules and drug delivery systems. This guide provides a comprehensive overview of the synthesis of docosanoyl chloride from docosanoic acid and its subsequent characterization using modern analytical techniques. Detailed experimental protocols, tabulated spectral data, and workflow visualizations are presented to assist researchers in the efficient preparation and validation of this important chemical entity.

Introduction

Docosanoyl chloride (C₂₂H₄₃ClO) is a saturated fatty acyl chloride with a 22-carbon chain.[1] The presence of the acyl chloride functional group renders it highly reactive towards nucleophiles, making it a valuable building block in organic synthesis. Its applications are particularly prominent in the field of drug development, where it is utilized for the lipophilic modification of drugs to enhance their bioavailability, cellular uptake, and pharmacokinetic profiles. This guide outlines a standard and reliable method for its synthesis and provides a detailed analysis of its structural characterization.

Synthesis of Docosanoyl Chloride

The most common and efficient method for the preparation of docosanoyl chloride is the reaction of docosanoic acid with thionyl chloride (SOCl₂).[3][4] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[4]

Reaction Scheme

The overall reaction can be represented as follows:

CH₃(CH₂)₂₀COOH + SOCl₂ → CH₃(CH₂)₂₀COCl + SO₂↑ + HCl↑

Docosanoic Acid + Thionyl Chloride → Docosanoyl Chloride + Sulfur Dioxide + Hydrogen Chloride

Experimental Protocol

Materials:

-

Docosanoic acid (Behenic acid)

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add docosanoic acid (1.0 equivalent). The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask at room temperature with gentle stirring. The addition should be done in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) using a heating mantle. Maintain the reflux for 2-4 hours, or until the evolution of gaseous byproducts (SO₂ and HCl) ceases. The reaction can be monitored by observing the dissolution of the solid docosanoic acid.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure, followed by rotary evaporation under reduced pressure. To ensure complete removal, an anhydrous solvent like toluene can be added and co-evaporated a few times.

-

Purification: The crude docosanoyl chloride can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of docosanoyl chloride.

Characterization of Docosanoyl Chloride

The successful synthesis of docosanoyl chloride is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected analytical data for the characterization of the product.

Physical Properties

| Property | Value |

| Molecular Formula | C₂₂H₄₃ClO |

| Molecular Weight | 359.03 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 21132-76-3[1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for docosanoyl chloride, based on data from similar long-chain acyl chlorides.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.88 | Triplet | 2H | -CH₂-COCl |

| ~1.70 | Quintet | 2H | -CH₂-CH₂-COCl |

| ~1.25 | Singlet (broad) | 36H | -(CH₂)₁₈- |

| ~0.88 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | -COCl |

| ~47.0 | -CH₂-COCl |

| ~33.0-22.0 | -(CH₂)₂₀- |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of docosanoyl chloride is expected to show a strong absorption band characteristic of the acyl chloride carbonyl group.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H stretch (alkane) |

| ~2850 | Strong | C-H stretch (alkane) |

| ~1800 | Very Strong | C=O stretch (acyl chloride) |

| ~1465 | Medium | C-H bend (alkane) |

| ~950 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of docosanoyl chloride is expected to show the molecular ion peak and characteristic fragment ions. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), chlorine-containing fragments will appear as a pair of peaks (M and M+2) with a ~3:1 intensity ratio.[5]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 358/360 | Low | [M]⁺ (Molecular ion) |

| 323 | Medium | [M - Cl]⁺ |

| 284 | Medium | [M - C₅H₁₀Cl]⁺ (McLafferty rearrangement) |

| 43, 57, 71... | High | Alkyl chain fragments [CₙH₂ₙ₊₁]⁺ |

Characterization Workflow Diagram

Caption: Workflow for the characterization of docosanoyl chloride.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of docosanoyl chloride. The described protocol, utilizing docosanoic acid and thionyl chloride, is a robust and efficient method for obtaining high-purity product. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, will aid researchers in verifying the identity and purity of their synthesized material. The successful synthesis and characterization of docosanoyl chloride are critical first steps for its application in the development of novel therapeutics and drug delivery systems.

References

An In-depth Technical Guide to Behenoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenoyl chloride (docosanoyl chloride) is a long-chain acyl chloride with the chemical formula CH₃(CH₂)₂₀COCl. As a reactive derivative of behenic acid, a saturated fatty acid with 22 carbon atoms, it serves as a crucial reagent in organic synthesis. Its utility is particularly notable in the lipophilization of molecules, a strategy employed to enhance the bioavailability and efficacy of therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in drug development, with a focus on its role in the synthesis of drug conjugates for advanced delivery systems.

Physical and Chemical Properties

This compound is a moisture-sensitive and lachrymatory compound, necessitating careful handling in a dry, inert atmosphere.[1] While extensive experimental data for this compound is not widely published, its properties can be inferred from available data and the known characteristics of long-chain acyl chlorides.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted due to a lack of experimentally determined data in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₃ClO | [2] |

| Molecular Weight | 359.03 g/mol | [3] |

| CAS Number | 21132-76-3 | [3] |

| Appearance | Waxy solid or liquid | General knowledge |

| Boiling Point | 390.1 ± 5.0 °C (Predicted) | [4] |

| Density | 0.897 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in benzene and ether. | [5] |

Chemical Properties and Reactivity

As a typical acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is rendered significantly electron-deficient by the adjacent electron-withdrawing chlorine and oxygen atoms, making it susceptible to nucleophilic attack.[6]

-

Hydrolysis: this compound reacts readily with water to form behenic acid and hydrochloric acid. This reactivity necessitates storage and handling under anhydrous conditions.[7]

-

Alcoholysis and Aminolysis: It reacts with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are fundamental to its use as a lipophilizing agent.[7][8]

-

Stability: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.[5]

Experimental Protocols

Synthesis of this compound from Behenic Acid

This protocol is based on general methods for the synthesis of fatty acid chlorides using thionyl chloride.

Materials:

-

Behenic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask with a reflux condenser and gas outlet

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a fume hood, place behenic acid (1 equivalent) in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Slowly add an excess of thionyl chloride (e.g., 2 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid behenic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently removed by rotary evaporation.[9]

-

The resulting crude this compound can be used directly or further purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Purification of this compound

This protocol is for the removal of residual carboxylic acid (behenic acid) from this compound.[5]

Materials:

-

Crude this compound

-

Oxalyl chloride

-

Anhydrous benzene

-

Vacuum distillation apparatus

Procedure:

-

Dissolve the crude this compound in anhydrous benzene.

-

Add a small amount of oxalyl chloride to the solution. This will convert any remaining behenic acid to this compound.

-

Gently warm the solution (e.g., to 35 °C) for several hours in the absence of moisture.

-

Remove the benzene and excess oxalyl chloride by evaporation under reduced pressure.

-

Purify the resulting this compound by vacuum distillation (e.g., at 10⁻⁵ mm Hg).[5]

Spectroscopic Characterization

| Technique | Expected Characteristics |

| ¹H NMR | A triplet at ~2.9 ppm corresponding to the α-methylene protons (-CH₂-COCl). A multiplet around 1.7 ppm for the β-methylene protons. A large, broad signal between 1.2-1.4 ppm for the bulk of the methylene protons in the long alkyl chain. A triplet at ~0.9 ppm for the terminal methyl protons. |

| ¹³C NMR | A signal at ~174 ppm for the carbonyl carbon. A signal at ~47 ppm for the α-carbon. Multiple signals between 20-35 ppm for the carbons of the alkyl chain. A signal at ~14 ppm for the terminal methyl carbon. |

| IR Spectroscopy | A strong C=O stretching band characteristic of an acyl chloride, expected around 1800 cm⁻¹. C-H stretching bands between 2850-2960 cm⁻¹.[10] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected. Common fragmentation patterns for long-chain acyl chlorides include the loss of Cl (M-35/37) and fragmentation of the alkyl chain. |

Applications in Drug Development

The long alkyl chain of this compound makes it an ideal reagent for increasing the lipophilicity of drug molecules. This modification can enhance a drug's ability to cross cell membranes, improve its formulation in lipid-based delivery systems, and alter its pharmacokinetic profile.

Synthesis of 2'-Behenoyl-Paclitaxel for Lipid Nanoparticle Formulation

A significant application of this compound is in the synthesis of drug-lipid conjugates. For example, it has been used to synthesize 2'-behenoyl-paclitaxel, a lipophilic derivative of the anticancer drug paclitaxel, for incorporation into lipid nanoparticles.[11]

Experimental Protocol for the Synthesis of 2'-Behenoyl-Paclitaxel: [11]

Materials:

-

Paclitaxel

-

This compound

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Argon atmosphere

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve paclitaxel (1 equivalent) and DMAP (2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C and stir for 10 minutes.

-

Add this compound (1.05 equivalents) to the reaction mixture.

-

Stir the reaction at 0 °C under argon for 6 hours.

-

Monitor the reaction for completion by TLC (e.g., using a 3:1 v/v mixture of ethyl acetate:hexanes).

-

Upon completion, the product can be purified using standard chromatographic techniques.

Caption: Reaction pathway for the synthesis of 2'-behenoyl-paclitaxel.

Safety and Handling

This compound is a corrosive and lachrymatory substance.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Due to its reactivity with water, it is crucial to prevent contact with moisture. In case of fire, use dry chemical powder, carbon dioxide, or foam; do not use water.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | 21132-76-3 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Docosanoyl chloride|lookchem [lookchem.com]

- 5. This compound | 21132-76-3 [chemicalbook.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2’-Behenoyl-Paclitaxel Conjugate Containing Lipid Nanoparticles for the Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Behenoyl Chloride: A Comprehensive Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data sheet (SDS) information for Behenoyl chloride (CAS 21132-76-3), also known as Docosanoyl chloride. The following sections detail the hazards, safe handling protocols, and emergency procedures associated with this long-chain acyl chloride, compiled to ensure the safety of laboratory and research personnel. Due to the limited availability of comprehensive toxicological data for this specific compound, this guide also incorporates information from structurally related acyl chlorides to provide a thorough overview of potential hazards.

Chemical Identification and Physical Properties

This compound is a long-chain saturated acyl chloride. Its extended hydrocarbon tail renders it a waxy solid at room temperature, distinguishing its physical state from the more commonly known liquid acyl chlorides.

| Property | Value | Source(s) |

| Synonyms | Docosanoyl chloride, Behenic acid chloride | [1] |

| CAS Number | 21132-76-3 | [1] |

| Molecular Formula | C₂₂H₄₃ClO | [1] |

| Molecular Weight | 359.03 g/mol | [1] |

| Appearance | Waxy Solid (inferred from long alkyl chain) | |

| Boiling Point | 390.1 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 0.897 g/cm³ (Predicted) | [2] |

| Flash Point | 194.7 °C (Predicted) | [2] |

| Storage Temperature | -20°C | [2] |

Hazard Identification and GHS Classification

This compound is classified as a corrosive substance. The primary hazards are associated with its reactivity, particularly with water and other nucleophiles, and its ability to cause severe damage to tissues upon contact.

GHS Pictogram:

-

corrosion GHS05: Corrosion

Signal Word: Danger

Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

-

P304+P340: IF INHALED: Toimetada kannatanu värske õhu kätte ja asetada mugavasse puhkeasendisse, mis võimaldab kergesti hingata.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

It should be noted that the toxicological properties of this compound have not been thoroughly investigated.[4] As with other acyl chlorides, it is expected to be a lachrymator (a substance that irritates the eyes and causes tears).[5]

Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack.

-

Reactivity with Water: this compound reacts with water, and even atmospheric moisture, in an exothermic reaction to hydrolyze into behenic acid and corrosive hydrogen chloride (HCl) gas.[6][7] This reaction is a primary safety concern.

-

Incompatible Materials: Avoid contact with strong bases, alcohols, amines, and strong oxidizing agents.[8] Reaction with these substances can be vigorous and exothermic.

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound can produce toxic and corrosive fumes, including carbon oxides and hydrogen chloride gas.[9][10]

Caption: Reactivity of this compound with common nucleophiles.

Safe Handling and Storage

Due to its corrosive and water-reactive nature, strict protocols must be followed when handling and storing this compound.

Engineering Controls:

-

All manipulations of this compound should be conducted in a certified chemical fume hood to control exposure to dust and potential HCl gas release.[11][12]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[13]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[11]

-

Skin Protection: A flame-retardant lab coat, full-length pants, and closed-toe shoes are required. Wear chemical-resistant gloves (e.g., nitrile or neoprene).[11]

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[9]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[11]

-

Keep containers tightly sealed to prevent contact with moisture.[11]

-

Store in a designated corrosives cabinet.

-

Given its predicted low storage temperature of -20°C, ensure it is stored in a freezer suitable for chemical storage.[2]

Experimental Protocol: General Handling of a Solid Acyl Chloride

As this compound is a solid, this generalized protocol outlines the safe handling procedures.

Caption: Step-by-step workflow for the safe handling of this compound.

Methodology:

-

Preparation: Before handling, ensure all necessary engineering controls are functioning and all required PPE is available and in good condition.

-

Inert Environment: For reactions sensitive to moisture, handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.

-

Dispensing: As this compound is a solid, carefully open the container in the fume hood. Use a clean, dry spatula to weigh the desired amount. Avoid creating and inhaling dust.

-

Addition to Reaction: Add the solid this compound to the reaction vessel, which should contain an anhydrous solvent. The addition may be exothermic, so control of the reaction temperature is crucial.

-

Quenching and Disposal: Unused or waste this compound should be quenched carefully. This can be done by slowly adding it to a stirred, cooled vessel containing a suitable alcohol like isopropanol. After the reaction is complete, the acidic mixture should be neutralized with a weak base (e.g., sodium bicarbonate solution) before disposal as hazardous waste according to institutional guidelines. Never add water directly to quench an acyl chloride.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Caption: First aid procedures for different routes of exposure to this compound.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it can be done safely. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Spill Response:

-

Evacuate the area and restrict access.

-

Wear full PPE, including respiratory protection.

-

Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Ventilate the area and decontaminate the spill surface. Do not use water for cleanup.

Toxicological and Ecological Information

-

Toxicology: There is a lack of specific toxicological data for this compound.[4] However, due to its corrosive nature, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.

-

Ecotoxicity: No specific data is available. Due to its reaction with water to form behenic acid and HCl, a significant release into an aquatic environment would likely lower the pH and be harmful to aquatic life.

This guide is intended for use by trained professionals and should be used in conjunction with a comprehensive risk assessment for any specific laboratory procedure. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

- 1. scbt.com [scbt.com]

- 2. Docosanoyl chloride|lookchem [lookchem.com]

- 3. docosanoyl chloride21132-76-3,Purity96%_Glentham Life Sciences [molbase.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. This compound | 21132-76-3 [chemicalbook.com]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Docosanoyl chloride - CD Biosynsis [biosynsis.com]

- 9. 山嵛酰氯 | this compound | CAS 21132-76-3 | 生化试剂 | 美国InvivoChem [invivochem.cn]

- 10. Dodecanoyl chloride (CAS 112-16-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. wcu.edu [wcu.edu]

- 12. fishersci.com [fishersci.com]

- 13. This compound | 21132-76-3 [amp.chemicalbook.com]

Solubility of Behenoyl Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenoyl chloride (C₂₂H₄₃ClO), the acyl chloride derivative of behenic acid, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, surfactants, and other specialty chemicals. Its long C22 alkyl chain imparts significant lipophilicity, which dictates its solubility characteristics. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and analogous quantitative data, and detailed experimental protocols for its determination.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₂H₄₃ClO |

| Molecular Weight | 359.03 g/mol |

| Appearance | Expected to be a solid or liquid at room temperature |

| Reactivity | Highly reactive with water and other protic solvents, leading to hydrolysis. |

Solubility Data

Qualitative Solubility of this compound

This compound's long, non-polar alkyl chain governs its solubility, making it readily soluble in non-polar organic solvents and poorly soluble in polar solvents.

| Solvent Class | Representative Solvents | Solubility |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[1] |

| Ethers | Diethyl Ether | Soluble[1] |

| Halogenated Hydrocarbons | Chloroform | Expected to be Soluble |

| Alkanes | Hexane | Expected to be Soluble |

| Ketones | Acetone | Expected to be Soluble |

| Alcohols | Ethanol | Decomposes |

| Water | Decomposes |

Comparative Quantitative Solubility of Long-Chain Acyl Chlorides

To provide a quantitative perspective, the following table presents solubility data for stearoyl chloride (C18) and palmitoyl chloride (C16), which are structurally similar to this compound. This data can serve as a useful proxy for estimating the solubility of this compound in similar solvents.

| Compound | Solvent | Temperature (°C) | Solubility |

| Stearoyl Chloride | Toluene | Not Specified | Soluble[2] |

| Stearoyl Chloride | Acetone | Not Specified | Soluble[2] |

| Palmitoyl Chloride | Ether | Not Specified | Soluble[3][4] |

Experimental Protocol for Determining Solubility

Due to the reactive nature of this compound, particularly its sensitivity to moisture, a carefully designed experimental protocol is required to obtain accurate solubility data. The isothermal shake-flask method followed by gravimetric analysis is a suitable approach.

Principle

A saturated solution of this compound in the desired anhydrous solvent is prepared by agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached. A known volume of the supernatant is then carefully separated and the solvent is evaporated. The mass of the remaining this compound is determined, from which the solubility can be calculated.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Temperature-controlled orbital shaker or water bath

-

Inert gas (e.g., nitrogen or argon) supply

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Pre-weighed glass evaporating dishes

-

Analytical balance (± 0.0001 g)

-

Vacuum oven or desiccator

Procedure

-

Preparation:

-

Dry all glassware in an oven at 120°C for at least 4 hours and cool in a desiccator under an inert atmosphere.

-

Handle all materials under a nitrogen or argon atmosphere to prevent exposure to moisture.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Using a syringe, add a precise volume of the anhydrous organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step removes any suspended solid particles.

-

-

Gravimetric Analysis:

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a gentle stream of inert gas can also be used).

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish from the final mass.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Solubility

Caption: Key factors determining the solubility of this compound.

Conclusion

This compound is a lipophilic molecule that exhibits high solubility in non-polar organic solvents such as benzene, diethyl ether, and likely other solvents like hexane and chloroform. It is reactive towards protic solvents, including water and alcohols, undergoing decomposition. While specific quantitative solubility data is scarce, the information provided for analogous long-chain acyl chlorides offers valuable guidance for its application. The detailed experimental protocol outlined in this guide provides a robust method for researchers to determine the precise solubility of this compound in various organic solvents under controlled, anhydrous conditions, which is essential for optimizing its use in chemical synthesis and drug development.

References

An In-Depth Technical Guide to the Commercial Sources and Purity of Behenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability and purity of behenoyl chloride (C22H43ClO), a long-chain acyl chloride of significant interest in chemical synthesis and pharmaceutical sciences. This document details commercial sources, typical purity levels, and methods for its synthesis, purification, and analysis. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing high-quality this compound for their specific applications.

Introduction

This compound, also known as docosanoyl chloride, is the acyl chloride derivative of behenic acid, a C22 saturated fatty acid. Its high reactivity makes it a valuable building block in organic synthesis, particularly for the introduction of the behenoyl group into various molecules. This lipophilic moiety can impart unique properties to the resulting compounds, influencing their solubility, stability, and biological activity. In the pharmaceutical industry, this compound and other long-chain acyl chlorides are utilized as lipidic excipients and in the synthesis of prodrugs and specialized drug delivery systems, such as lipid nanoparticles (LNPs). Given its applications, the purity of this compound is a critical parameter that can significantly impact the outcome of research and the quality of final products.

Commercial Sources and Purity

This compound is available from a range of chemical suppliers, catering primarily to the research and development market. The purity of commercially available this compound can vary, and it is crucial for researchers to carefully consider the specifications provided by the supplier.

Major Commercial Suppliers

Several chemical companies list this compound in their catalogs. Notable suppliers include:

-

Hangzhou Sage Chemical Co., Ltd.[4]

-

SynAsst Chemical[4]

-

Yichang Zhongyitai Trading Co., Ltd.[4]

-

Dalian Ruiying Technology Co., Ltd.[4]

-

Hefei TNJ Chemical Industry Co.,Ltd.[4]

It is important to note that availability and stock levels may vary. Researchers should contact the suppliers directly for the most current information.

Purity Specifications

The purity of commercially available this compound is a key consideration. Impurities can include the starting material (behenic acid), residual solvents, and byproducts from the synthesis. Based on available data, the purity of this compound is typically offered at around 95%.

| Supplier/Source | Purity Specification | Notes |

| American Custom Chemicals Corp. (via ChemicalBook) | 95.00% | Listed as a specific product offering. |

| Santa Cruz Biotechnology, Inc. | Lot-specific | Purity is determined for each batch and reported on the Certificate of Analysis (CoA).[1][2] |

For comparison, the more common short-chain acyl chloride, benzoyl chloride, is commercially available in much higher purities, often exceeding 99%.[5][6][7] This difference may be attributed to the challenges associated with the purification of high-molecular-weight, long-chain acyl chlorides.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from behenic acid using a variety of chlorinating agents. Common methods are outlined below.

This method is often preferred in a laboratory setting due to the formation of gaseous byproducts, which simplifies purification.

Reaction:

Detailed Protocol:

-

Drying: Thoroughly dry behenic acid (1 equivalent) under vacuum to remove any residual water.

-

Inert Atmosphere: Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a septum. Purge the apparatus with an inert gas (e.g., argon or nitrogen).

-

Dissolution: Suspend the dry behenic acid in a dry, inert solvent such as dichloromethane (DCM) or benzene.[4]

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the suspension.

-

Reagent Addition: Slowly add oxalyl chloride (1.5-2 equivalents) to the stirred suspension at room temperature. Gas evolution (CO, CO2, and HCl) will be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle warming (e.g., 35°C) for several hours (e.g., 2-4 hours or up to 24 hours) until the reaction is complete.[4] The reaction can be monitored by the cessation of gas evolution and by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The crude this compound is obtained as a residue.

-

Thionyl Chloride (SOCl₂): Similar to oxalyl chloride, thionyl chloride produces gaseous byproducts (SO₂ and HCl). The reaction is typically carried out in an inert solvent, and the excess thionyl chloride can be removed by distillation.

-

Phosphorus Pentachloride (PCl₅): This reagent is also effective but produces solid byproducts (POCl₃), which may require more rigorous purification steps.

Purification of this compound

Due to the high boiling point of this compound, purification is typically achieved by vacuum distillation.

Detailed Protocol for Vacuum Distillation:

-

Apparatus Setup: Assemble a distillation apparatus suitable for high vacuum (e.g., Kugelrohr or short-path distillation apparatus). Ensure all glassware is thoroughly dried.

-

Crude Product Transfer: Transfer the crude this compound to the distillation flask.

-

Vacuum Application: Gradually apply a high vacuum (e.g., 10⁻⁵ mm Hg) to the system.[4]

-

Heating: Gently heat the distillation flask using a heating mantle or oil bath.

-

Fraction Collection: Collect the distilled this compound in a pre-weighed receiving flask. The boiling point will be significantly lower under high vacuum.

-

Storage: Store the purified this compound under an inert atmosphere and in a cool, dry place to prevent hydrolysis.

Purity Analysis

The purity of this compound can be assessed using several analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS allows for the separation of this compound from potential impurities and provides mass spectral data for confirmation of its identity. As acyl chlorides can be reactive, derivatization to a more stable form, such as a fatty acid methyl ester (FAME), is a common approach for the analysis of the corresponding fatty acid profile. However, direct analysis of the acyl chloride is also possible with appropriate care.

Illustrative GC-MS Parameters for Long-Chain Fatty Acid Derivatives:

| Parameter | Typical Value/Condition |

| GC Column | A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms). |

| Injector | Split/splitless injector, typically operated in splitless mode for higher sensitivity. |

| Injector Temperature | 250-300 °C. |

| Oven Program | A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 100-150 °C) and ramping up to a higher temperature (e.g., 300-320 °C) to elute the high-boiling this compound. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| MS Interface Temp | 280-300 °C. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Range | A suitable mass range to detect the molecular ion and characteristic fragments of this compound (e.g., m/z 50-500). |

Sample Preparation for GC-MS:

A dilute solution of the this compound sample is prepared in a dry, inert solvent (e.g., hexane or dichloromethane). Care must be taken to avoid exposure to moisture, which would lead to hydrolysis to behenic acid.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various molecules with pharmaceutical applications. Its long alkyl chain can be used to modify the lipophilicity of a drug, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

A notable example is its use in the synthesis of 2'-behenoyl-paclitaxel, a lipophilic derivative of the anticancer drug paclitaxel. This modification facilitates the incorporation of the drug into lipid-based nanoparticle formulations for improved drug delivery to tumor tissues.[8][9] The use of such lipidic prodrugs is a promising strategy to enhance the therapeutic index of potent but poorly soluble drugs.

Conclusion

This compound is a valuable reagent for researchers in organic synthesis and drug development. While commercially available, its purity is a critical factor that requires careful consideration. This guide has provided an overview of the current commercial sources, typical purity levels, and detailed methodologies for the synthesis, purification, and analysis of this compound. By understanding these aspects, researchers and drug development professionals can better source and utilize this important long-chain acyl chloride in their work, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 21132-76-3 [amp.chemicalbook.com]

- 4. This compound | 21132-76-3 [chemicalbook.com]

- 5. chem-suppliers.com [chem-suppliers.com]

- 6. nbinno.com [nbinno.com]

- 7. Benzoyl chloride, GR 99%+, COA, Certificate of Analysis, 98-88-4, B 1641 [ottokemi.com]

- 8. 2'-Behenoyl-paclitaxel conjugate containing lipid nanoparticles for the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2’-Behenoyl-Paclitaxel Conjugate Containing Lipid Nanoparticles for the Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Behenoyl Chloride: A Technical Guide to NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenoyl chloride (C₂₂H₄₃ClO), also known as docosanoyl chloride, is a long-chain acyl chloride utilized in the synthesis of various organic compounds, including pharmaceuticals, surfactants, and lipids. Confirmation of its structure and purity is critical for its application in sensitive fields like drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of this compound. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral features of this compound, detailed experimental protocols for sample analysis, and logical workflows for spectral interpretation.

Introduction to this compound and NMR Spectroscopy

This compound is the acyl chloride derivative of behenic acid, a saturated fatty acid with 22 carbon atoms. Its high reactivity, stemming from the acyl chloride functional group, makes it a valuable intermediate for introducing the long lipophilic behenoyl group into molecules. This reactivity, however, also necessitates careful handling during analytical procedures.

NMR spectroscopy provides an unambiguous method for structural confirmation by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within their local chemical environment. The resulting spectrum provides detailed information on the connectivity and chemical nature of each atom in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the long aliphatic chain. The electron-withdrawing effect of the carbonyl chloride group strongly deshields the adjacent methylene (α-CH₂) protons, shifting their signal significantly downfield compared to the other methylene groups.

Based on data from homologous long-chain acyl chlorides, the following spectral characteristics are predicted in a chloroform-d (CDCl₃) solvent.[1][2]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a : -CH₃ | ~ 0.88 | Triplet (t) | 3H |

| b : -(CH₂)₁₈- | ~ 1.25 | Multiplet (m) | 36H |

| c : -CH₂-CH₂-COCl | ~ 1.71 | Multiplet (m) | 2H |

| d : -CH₂-COCl | ~ 2.87 | Triplet (t) | 2H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Spectral Data

In proton-decoupled ¹³C NMR, each unique carbon atom in this compound produces a single peak. The most characteristic signal is that of the carbonyl carbon, which is significantly deshielded and appears far downfield.[3][4]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Assigned Carbons | Chemical Shift (δ, ppm) |

| 1 : -C OCl | ~ 174.0 |

| 2 : -C H₂-COCl | ~ 47.5 |

| 3 : -C H₂-CH₂-COCl | ~ 25.5 |

| 4-21 : -(C H₂)₁₈- | ~ 22.7 - 31.9 |

| 22 : -C H₃ | ~ 14.1 |

Note: Chemical shifts are referenced to the CDCl₃ solvent signal at 77.16 ppm.

Experimental Protocols

The reactive and moisture-sensitive nature of this compound requires meticulous sample preparation to acquire high-quality NMR data.

Safety Precautions

-

This compound is corrosive and a lachrymator. Handle it exclusively within a certified fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

This compound reacts violently with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas. Ensure all glassware is thoroughly dried before use.

Materials and Reagents

-

Sample: this compound (≥98% purity)

-

NMR Solvent: Chloroform-d (CDCl₃), 99.8 atom % D, stored over molecular sieves to ensure dryness.

-

Internal Standard: Tetramethylsilane (TMS) (optional, as spectra can be referenced to the residual solvent peak).[5]

-

Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, volumetric flasks, tube caps, and an inert atmosphere glove box or Schlenk line (recommended).[6][7]

Sample Preparation Procedure

-

Glassware Preparation: Thoroughly dry a 5 mm NMR tube and a small vial in an oven at >100°C for several hours and allow to cool in a desiccator.[8]

-

Sample Weighing: Under an inert atmosphere (e.g., nitrogen or argon in a glove box), weigh approximately 15-25 mg of this compound directly into the clean, dry vial for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[5]

-

Solvent Addition: Add approximately 0.6-0.7 mL of dry CDCl₃ to the vial.[5]

-

Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. The solution should be clear and transparent.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[6][7]

-

Capping: Securely cap the NMR tube immediately to prevent atmospheric moisture from entering.

-

Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube clean with a lint-free tissue dampened with isopropanol or acetone.[9]

NMR Data Acquisition

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

Temperature: Ambient probe temperature (~298 K).

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 scans (due to the low natural abundance of ¹³C).

-

Visualized Workflows and Data Interpretation

The following diagrams illustrate the logical flow of the structural elucidation process and the correlation between the molecular structure and its NMR signals.

Caption: Workflow for NMR-based structural elucidation of this compound.

Caption: Correlation of this compound structure with NMR spectral regions.

References

- 1. Decanoyl chloride (112-13-0) 1H NMR [m.chemicalbook.com]

- 2. Octanoyl chloride(111-64-8) 1H NMR spectrum [chemicalbook.com]

- 3. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]

- 4. compoundchem.com [compoundchem.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

Methodological & Application

Application Notes and Protocols for the Acylation of Primary Amines with Behenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of primary amines is a fundamental and widely utilized transformation in organic synthesis, crucial for the formation of amide bonds. This application note provides a detailed protocol for the acylation of primary amines using behenoyl chloride, a long-chain acyl chloride. The resulting N-behenoyl amines, also known as behenamides, are valuable compounds in various fields, including cosmetics, pharmaceuticals, and material science, owing to their unique physicochemical properties conferred by the long C22 alkyl chain. This document outlines two common methodologies for this reaction: a Schotten-Baumann approach and a method employing an organic base in an anhydrous organic solvent.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the acylation of a generic primary amine with this compound. Please note that yields are highly dependent on the specific substrate and purification method.

| Parameter | Schotten-Baumann Conditions | Anhydrous Organic Solvent with Organic Base |

| Primary Amine | 1.0 equivalent | 1.0 equivalent |

| This compound | 1.05 - 1.2 equivalents | 1.05 - 1.2 equivalents |

| Base | Sodium Hydroxide (aq. solution) | Triethylamine or Pyridine |

| Solvent System | Dichloromethane / Water (biphasic) | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 4 hours | 2 - 6 hours |

| Typical Yield | 85 - 95% | 80 - 90% |

| Work-up | Separation, washing, drying | Filtration, washing, drying |

| Purification | Recrystallization | Recrystallization or Column Chromatography |

Experimental Protocols

Materials and Equipment

-

This compound

-

Primary amine of choice

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et3N) or Pyridine, distilled

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates and chamber

Protocol 1: Acylation using Schotten-Baumann Conditions

This method is particularly effective for simple, water-insoluble amines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in dichloromethane (DCM).

-

Addition of Base: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq., typically 2 M).

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Addition of Acyl Chloride: Dissolve this compound (1.05-1.2 eq.) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15-30 minutes using a dropping funnel. The long alkyl chain of this compound may require gentle warming of the DCM to fully dissolve.

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 1-4 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude N-behenoyl amine can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate).

Protocol 2: Acylation in Anhydrous Organic Solvent with an Organic Base

This protocol is suitable for a wider range of primary amines, including those that are sensitive to water or strong bases.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.5-2.0 eq.) or pyridine (2.0-3.0 eq.) in anhydrous DCM or THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.05-1.2 eq.) in anhydrous DCM or THF and add it dropwise to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. A precipitate of triethylammonium chloride or pyridinium chloride will form. Monitor the reaction progress by TLC.

-

Work-up:

-

Filter the reaction mixture to remove the ammonium salt precipitate and wash the solid with a small amount of cold DCM or THF.

-

Combine the filtrate and washings.

-

Wash the organic solution sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.

Visualizations

While the direct signaling pathways of simple N-behenoyl amines are not extensively characterized, other N-acyl amines, such as N-acyl homoserine lactones (AHLs), are well-known signaling molecules in bacterial quorum sensing. This process allows bacteria to coordinate gene expression in a cell-density-dependent manner.

Application Notes and Protocols for the Use of Behenoyl Chloride in Novel Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of behenoyl chloride in the synthesis of novel lipids, with a focus on applications in drug delivery and the modulation of biological signaling pathways. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate the design and execution of research in this area.

Introduction

This compound, the acyl chloride of behenic acid (a C22:0 saturated fatty acid), is a reactive building block for the synthesis of a diverse range of novel lipids. The incorporation of the long, saturated behenoyl chain can significantly alter the physicochemical properties of parent molecules, enhancing lipophilicity, promoting self-assembly into nanoparticles, and influencing interactions with biological membranes. These properties make behenoyl-containing lipids attractive candidates for the development of advanced drug delivery systems and as tools to probe and modulate cellular signaling processes.

This document details the synthesis of three distinct classes of novel behenoyl lipids: a behenoylated anti-cancer drug (paclitaxel), a behenoylated neurotransmitter derivative (N-behenoyl-5-hydroxytryptamide), and behenoylated glycerol esters. For each, a detailed experimental protocol is provided, along with characterization data and a discussion of their potential applications and biological significance.

Data Presentation

Table 1: Synthesis and Characterization of Novel Behenoyl Lipids

| Novel Lipid | Substrate | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Analytical Method | Reference |

| 2'-O-Behenoyl-Paclitaxel | Paclitaxel | 1176.5 | ~90 | >98 | HPLC, NMR, MS | [1] |

| N-Behenoyl-5-Hydroxytryptamide | 5-Hydroxytryptamine (Serotonin) | 498.78 | 64 | Not Specified | NMR, HRMS | [2][3] |

| 1,3-Dibehenoyl-glycerol | Glycerol | 705.18 | Not Specified | Not Specified | Not Specified | [4] |

| Monobehenoyl-glycerol | Glycerol | 398.63 | Not Specified | Not Specified | Not Specified | [5] |

Experimental Protocols

Protocol 1: Synthesis of 2'-O-Behenoyl-Paclitaxel

This protocol describes the synthesis of a lipophilic prodrug of paclitaxel, designed to enhance its incorporation into lipid-based nanoparticle formulations for improved drug delivery in cancer therapy.[1]

Materials:

-

Paclitaxel

-

This compound

-

Anhydrous dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP)

-

Nitrogen gas

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve paclitaxel (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add DMAP (1.2 equivalents) to the solution and stir until fully dissolved.

-

Slowly add this compound (1.1 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain pure 2'-O-behenoyl-paclitaxel.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

dot

Protocol 2: Synthesis of N-Behenoyl-5-Hydroxytryptamide

This protocol outlines the synthesis of a novel lipidated serotonin derivative with potential applications in modulating pain and inflammation.[2][3][6] While the original synthesis used behenic acid with a coupling agent, this adapted protocol utilizes the more reactive this compound.

Materials:

-

5-Hydroxytryptamine (Serotonin) hydrochloride

-

This compound

-

Anhydrous pyridine or triethylamine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen gas

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend serotonin hydrochloride (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous pyridine or triethylamine (2.2 equivalents) to the suspension and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-behenoyl-5-hydroxytryptamide.

-

Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

dot

Protocol 3: Synthesis of Behenoylated Glycerol Esters

This generalized protocol describes the acylation of glycerol with this compound to produce a mixture of mono-, di-, and tribehenoyl glycerols. The ratio of products can be controlled by adjusting the stoichiometry of the reactants.

Materials:

-

Glycerol

-

This compound

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Nitrogen gas

-

Silica gel for column chromatography

Procedure:

-

Dissolve glycerol (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1 to 3+ equivalents, depending on the desired degree of acylation) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding water.

-

Extract the product mixture with DCM.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Separate the mono-, di-, and tribehenoyl glycerol esters by silica gel column chromatography.

-

Characterize the isolated products by NMR and mass spectrometry.

dot

Signaling Pathways and Biological Context

The introduction of a behenoyl group can influence the biological activity of a molecule through various mechanisms, including altered membrane interactions, changes in metabolic pathways, and direct modulation of signaling proteins.

Behenoylated Prodrugs and Drug Delivery:

The lipophilic nature of the behenoyl chain in prodrugs like 2'-O-behenoyl-paclitaxel facilitates their incorporation into lipid-based drug delivery systems such as nanoparticles.[1] This can lead to improved pharmacokinetic profiles, enhanced tumor accumulation via the enhanced permeability and retention (EPR) effect, and sustained drug release at the target site. The primary mechanism of action of the released paclitaxel is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[7][8] The behenoyl modification itself does not directly participate in this signaling but serves to improve the delivery of the active drug.

dot

Modulation of Cellular Signaling by Behenoyl Lipids:

Novel lipids like N-behenoyl-5-hydroxytryptamide may directly interact with and modulate signaling pathways. The antinociceptive effects of this compound are suggested to involve opioidergic, muscarinic, cannabinoid, and serotoninergic pathways.[2][3] The long behenoyl chain could facilitate interaction with lipid-binding pockets on receptors or enzymes within these pathways, or alter the lipid environment of the cell membrane, thereby influencing the function of membrane-bound signaling proteins.

Very-long-chain fatty acids (VLCFAs) like behenic acid are precursors for the synthesis of complex lipids such as sphingolipids, which are integral components of lipid rafts.[9][10] These membrane microdomains are critical for the spatial organization of signaling molecules. The incorporation of behenoyl lipids into cell membranes could potentially alter the formation and stability of lipid rafts, thereby modulating signaling pathways that are dependent on these structures, such as those involved in inflammation and cancer.

dot

References

- 1. Two New βN-Alkanoyl-5-Hydroxytryptamides with Relevant Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two New βN-Alkanoyl-5-Hydroxytryptamides with Relevant Antinociceptive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pu-toyama.ac.jp [pu-toyama.ac.jp]

- 6. mdpi.com [mdpi.com]

- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Modulation of lipid rafts by Omega-3 fatty acids in inflammation and cancer: implications for use of lipids during nutrition support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipids as Organizers in Cell Membranes: Lipid Sorting and Lipid Rafts [ibiology.org]

Application Notes and Protocols for the Derivatization of Biomolecules with Behenoyl Chloride for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile compounds. However, many biomolecules, such as amino acids, fatty acids, and steroids, are non-volatile due to the presence of polar functional groups (e.g., -OH, -NH2, -COOH). Chemical derivatization is a crucial sample preparation step to enhance the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.[1]

Acylation, the process of introducing an acyl group into a molecule, is a common derivatization strategy. Behenoyl chloride (C21H43COCl), a long-chain fatty acyl chloride, can be used as a derivatizing agent to convert polar functional groups into their corresponding behenoyl esters and amides. This derivatization offers several potential advantages:

-

Increased Volatility: The long alkyl chain of the behenoyl group masks the polar functional groups, significantly increasing the volatility of the biomolecule.

-

Improved Chromatographic Properties: The resulting derivatives are more nonpolar, leading to better peak shape and resolution on common nonpolar GC columns.

-

Enhanced Mass Spectrometric Identification: The behenoyl derivatives often produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.

These application notes provide a generalized protocol for the derivatization of biomolecules with this compound for GC-MS analysis, along with representative quantitative data from related derivatization methods and visualizations of relevant biological pathways.

Quantitative Data Summary

While specific quantitative data for this compound derivatization for GC-MS is not extensively available in the literature, the following table summarizes typical performance characteristics for the GC-MS analysis of biomolecules using other common derivatizing agents (e.g., silylating agents, chloroformates). This data is intended to provide a general indication of the sensitivity and performance that can be expected from derivatization-GC-MS methods.

| Analyte Class | Derivatizing Agent (Example) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| Amino Acids | Propyl chloroformate | 0.1 - 5 µM | 0.5 - 15 µM | 85 - 110 | [2] |

| Steroids (TMS derivatives) | MSTFA/NH4I/DTT | 1.0 - 2.5 ng/mL | 2.5 - 5 ng/mL | 90 - 105 | [3] |